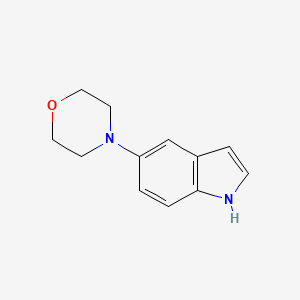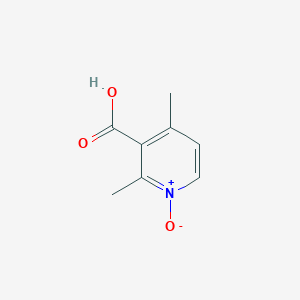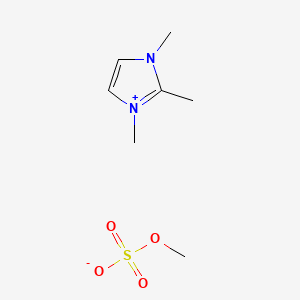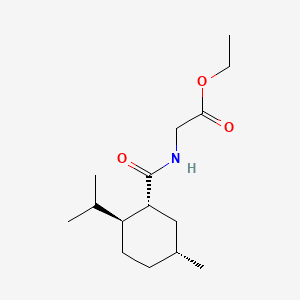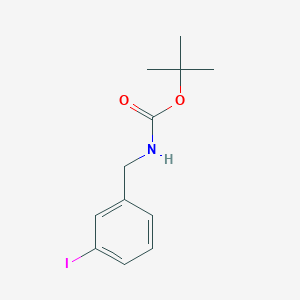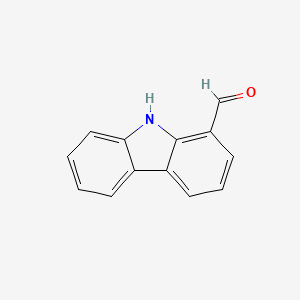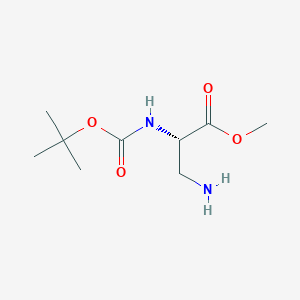![molecular formula C8H5NS2 B1589923 4H-Dithieno[3,2-b:2',3'-d]pyrrole CAS No. 88537-32-0](/img/structure/B1589923.png)
4H-Dithieno[3,2-b:2',3'-d]pyrrole
Vue d'ensemble
Description
4H-Dithieno[3,2-b:2',3'-d]pyrrole is a heterocyclic compound that has been extensively studied due to its unique properties and potential applications in various fields of research. This compound is formed by the fusion of two thiophene rings and a pyrrole ring, which gives it a characteristic structure and properties that are different from other heterocyclic compounds.
Applications De Recherche Scientifique
Organic Electronics and Solar Cells
The electron-rich dithieno[3,2-b:2’,3’-d]pyrrole (DTP) unit is commonly used as the donor part in donor-acceptor-based organic semiconductors. These are particularly important for applications in organic electronics and organic solar cells, where they contribute to efficient energy conversion .
Hole Transport Materials for Photovoltaic Cells
DTP derivatives are crucial as hole transport materials (HTMs) in photovoltaic cells due to their enhanced π-conjugation across fused thiophene rings. This property significantly improves the efficiency of perovskite solar cells (PSCs) .
Atomic Force Microscopy
DTP-based materials have been utilized in current sensing atomic force microscopy (CS-AFM) for thin films, which is essential for analyzing surface properties and conducting pathways at the nanoscale .
Photocatalysis in Polymerization
Photocatalysts based on dithieno[3,2-b:2’,3’-d]pyrrole have been used for the polymerization of various monomers under UV irradiation. This process results in polymers with controlled molecular weights and low polydispersity indexes, which is valuable for creating precise polymeric materials .
Photoinduced Metal-Free Atom Transfer Radical Polymerization
Organic photocatalysts containing 4H-Dithieno[3,2-b:2’,3’-d]pyrrole moieties have been developed for photoinduced metal-free atom transfer radical polymerization. This technique is significant for synthesizing polymers without the need for metal catalysts, which can be beneficial for environmental and cost considerations .
Electron Donating Controlling Strategy
A strategy involving the control of electron donation has been designed using several dithieno[3,2-b:2’,3’-d]pyrrole derivatives. This approach is important for fine-tuning electronic properties in various materials, which can lead to advancements in electronic devices and sensors .
Mécanisme D'action
Target of Action
4H-Dithieno[3,2-b:2’,3’-d]pyrrole, often referred to as DTP, is primarily targeted in the field of organic semiconductors . It is a key building block in the synthesis of donor-acceptor molecules, which are crucial in various organic technologies . The primary role of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole is to serve as an electron-rich unit, providing better π-conjugation across fused thiophene rings .
Mode of Action
The mode of action of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole involves its interaction with other components in a semiconductor. The compound’s electron-rich nature allows it to donate electrons effectively, contributing to the overall conductivity of the material . Changing the relative positions of the sulphurs in DTPs leads to cross-conjugated iso-DTPs with decreased HOMO and increased LUMO energy levels in the monomers and stabilized frontier molecular orbitals in the polymers .
Biochemical Pathways
The biochemical pathways affected by 4H-Dithieno[3,2-b:2’,3’-d]pyrrole are primarily related to the synthesis and function of organic semiconductors . The compound’s electron-donating ability enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells .
Pharmacokinetics
The compound’s electron-rich nature and effective π-conjugation contribute to the overall performance and efficiency of the semiconductor .
Result of Action
The result of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole’s action is the enhanced performance of organic semiconductors. By donating electrons and providing better π-conjugation, the compound improves the efficiency of organic solar cells . It also contributes to the stability of the semiconductor, as evidenced by the long-term aging test of a device based on a DTP derivative .
Action Environment
The action of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole can be influenced by environmental factors. For instance, the compound’s performance in organic semiconductors can be affected by humidity . Devices based on dtp derivatives have shown good stability even after two months of aging under controlled (20%) humidity in the dark .
Propriétés
IUPAC Name |
3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NS2/c1-3-10-7-5(1)9-6-2-4-11-8(6)7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSAGAKIMFPMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519613 | |
| Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Dithieno[3,2-b:2',3'-d]pyrrole | |
CAS RN |
88537-32-0 | |
| Record name | 4H-Bisthieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



